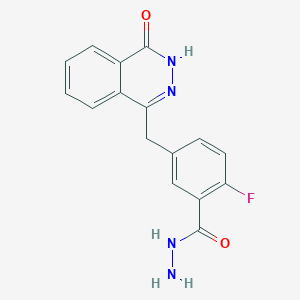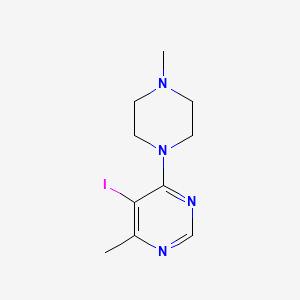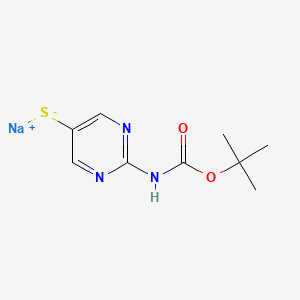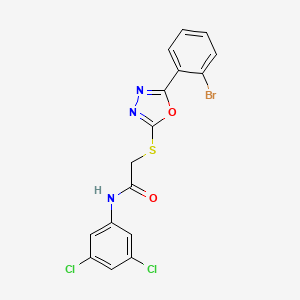
4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole est un composé organique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote aux positions 1 et 2. Ce composé particulier est caractérisé par la présence d’un groupe éthylsulfonyle en position 4 et d’un groupe phényle en position 3. La structure unique du 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole implique généralement la réaction de matières premières appropriées dans des conditions spécifiques. Une méthode courante implique la cyclisation de dérivés d’hydrazine avec des β-céto esters ou des dicétones. La réaction est généralement effectuée en présence d’une base telle que l’éthylate de sodium ou le carbonate de potassium, et le mélange réactionnel est chauffé pour faciliter la cyclisation.
Méthodes de production industrielle
En milieu industriel, la production du 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole peut impliquer des méthodes plus efficaces et plus évolutives. Ces méthodes incluent souvent l’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L’utilisation de catalyseurs et de solvants facilement recyclables est également courante dans les procédés industriels afin de minimiser les déchets et de réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe éthylsulfonyle peut être oxydé pour former des dérivés de sulfone.
Réduction : Le composé peut être réduit pour former les dérivés d’hydrazine correspondants.
Substitution : Le groupe phényle peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique nécessitent souvent des catalyseurs tels que le chlorure d’aluminium (AlCl₃) ou le chlorure de fer(III) (FeCl₃).
Produits principaux
Oxydation : Dérivés de sulfone.
Réduction : Dérivés d’hydrazine.
Substitution : Divers dérivés phénylés substitués en fonction de l’électrophile utilisé.
4. Applications de la recherche scientifique
Le 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou principe actif.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de divers produits chimiques industriels.
Applications De Recherche Scientifique
4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole implique son interaction avec des cibles moléculaires spécifiques. Le groupe éthylsulfonyle peut participer à des liaisons hydrogène et à d’autres interactions avec des molécules biologiques, affectant potentiellement l’activité enzymatique ou la liaison aux récepteurs. Le groupe phényle peut également contribuer à l’affinité de liaison globale du composé et à sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(Méthylsulfonyl)-3-phényl-1H-pyrazole : Structure similaire, mais avec un groupe méthylsulfonyle au lieu d’un groupe éthylsulfonyle.
4-(Éthylsulfonyl)-3-(4-méthylphényl)-1H-pyrazole : Structure similaire, mais avec un groupe phényle substitué par un méthyle.
4-(Éthylsulfonyl)-3-(2-chlorophényl)-1H-pyrazole : Structure similaire, mais avec un groupe phényle substitué par un chlore.
Unicité
La présence du groupe éthylsulfonyle en position 4 et du groupe phényle en position 3 confère au 4-(Éthylsulfonyl)-3-phényl-1H-pyrazole des propriétés chimiques et biologiques uniques. Ces caractéristiques structurelles peuvent influencer sa réactivité, son affinité de liaison et son activité biologique globale, ce qui le distingue d’autres composés similaires.
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
4-ethylsulfonyl-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O2S/c1-2-16(14,15)10-8-12-13-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |
Clé InChI |
BRHCYHIKNFFJJI-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


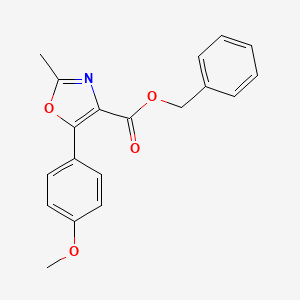



![8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11780876.png)



